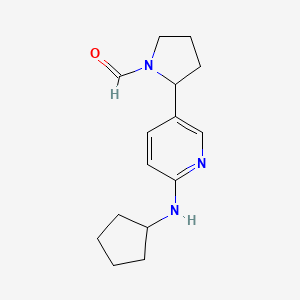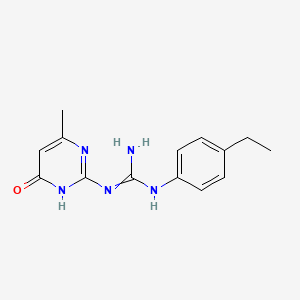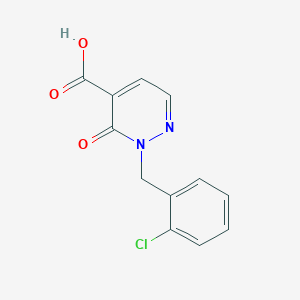
2-(2-Chlorobenzyl)-3-oxo-2,3-dihydropyridazine-4-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-氯苄基)-3-氧代-2,3-二氢哒嗪-4-羧酸是一种属于哒嗪类衍生物的有机化合物。该化合物以一个连接在二氢哒嗪环上的氯苄基基团为特征,该环还包含一个羧酸官能团。该化合物的独特结构使其成为各种化学和生物学研究的有趣主题。
准备方法
合成路线和反应条件
2-(2-氯苄基)-3-氧代-2,3-二氢哒嗪-4-羧酸的合成通常涉及2-氯苄基氯与水合肼反应生成相应的腙。然后使用合适的试剂(例如乙酸酐)使该中间体环化,形成二氢哒嗪环。
工业生产方法
在工业环境中,该化合物的生产可能涉及使用连续流动反应器以确保高效混合和传热。催化剂和优化反应条件的使用可以提高最终产品的产率和纯度。此外,重结晶或色谱等纯化技术可用于分离所需的化合物。
化学反应分析
反应类型
2-(2-氯苄基)-3-氧代-2,3-二氢哒嗪-4-羧酸可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化以形成相应的酮或羧酸。
还原: 还原反应可以将酮基转化为醇。
取代: 氯苄基可以进行亲核取代反应,从而导致各种衍生物的形成。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 胺或硫醇等亲核试剂可以在碱性条件下用于取代反应。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可以产生羧酸,而还原可以产生醇。取代反应可以导致具有不同官能团的各种衍生物。
科学研究应用
2-(2-氯苄基)-3-氧代-2,3-二氢哒嗪-4-羧酸在科学研究中具有多种应用:
化学: 它被用作合成更复杂分子的构建模块。
生物学: 该化合物可用于与酶抑制和蛋白质-配体相互作用相关的研究。
工业: 该化合物可用于开发具有特定性能的新材料。
作用机制
2-(2-氯苄基)-3-氧代-2,3-二氢哒嗪-4-羧酸的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物可以通过结合活性位点或变构位点来抑制酶活性,从而阻止底物结合和催化作用。此外,它可以通过充当激动剂或拮抗剂来调节受体活性,影响细胞信号通路。
相似化合物的比较
类似化合物
2-(2-氯苄基)-3-氧代-2,3-二氢哒嗪-4-甲酰胺: 与之结构类似,但具有酰胺基而不是羧酸基。
2-(2-氯苄基)-3-氧代-2,3-二氢哒嗪-4-甲酯: 与之结构类似,但具有甲酯基而不是羧酸基。
独特性
2-(2-氯苄基)-3-氧代-2,3-二氢哒嗪-4-羧酸中羧酸基团的存在使其与类似物相比具有独特性。该官能团可以参与各种化学反应,例如酯化和酰胺化,为进一步衍生化和功能化提供机会。此外,羧酸基团可以增强化合物的溶解性和生物利用度,使其成为药物开发的有价值的支架。
属性
分子式 |
C12H9ClN2O3 |
|---|---|
分子量 |
264.66 g/mol |
IUPAC 名称 |
2-[(2-chlorophenyl)methyl]-3-oxopyridazine-4-carboxylic acid |
InChI |
InChI=1S/C12H9ClN2O3/c13-10-4-2-1-3-8(10)7-15-11(16)9(12(17)18)5-6-14-15/h1-6H,7H2,(H,17,18) |
InChI 键 |
SHVYUBPLCSCZOC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(=CC=N2)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




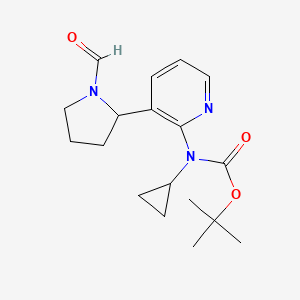
![5-Methoxy-2,3-dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B11803888.png)


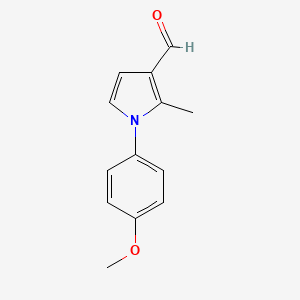
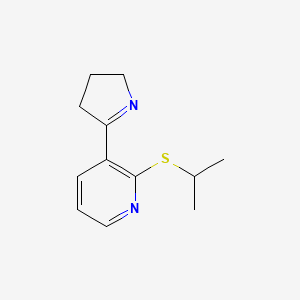



![2-(8-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11803915.png)
